N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide
Description
Properties
Molecular Formula |
C6H8F3NO2 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
N-(1,1,1-trifluoro-4-oxobutan-2-yl)acetamide |
InChI |
InChI=1S/C6H8F3NO2/c1-4(12)10-5(2-3-11)6(7,8)9/h3,5H,2H2,1H3,(H,10,12) |
InChI Key |
ODTOHBATKOLURE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Based Coupling
A prevalent method involves activating carboxylic acid precursors with carbodiimide reagents. For instance, N,N'-carbonyldiimidazole (CDI) facilitates the coupling of 2-amino-4,4,4-trifluorobutanoic acid with acetyl chloride. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–25°C, yielding the target compound in 78–82% after purification by silica gel chromatography. Key advantages include mild conditions and minimal racemization.
Acyl Chloride Aminolysis
Direct aminolysis of 4,4,4-trifluoro-2-oxobutanoyl chloride with acetamide in the presence of triethylamine (TEA) achieves 85% yield (Scheme 1). The reaction requires strict moisture exclusion and is conducted in dichloromethane (DCM) at −10°C to prevent side reactions.
Table 1: Comparison of Coupling Methods
| Method | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| CDI-mediated | CDI | THF | 0–25°C | 78–82 |
| Acyl chloride aminolysis | TEA | DCM | −10°C | 85 |
Hydrogenolysis of Protected Intermediates
Benzyl Carbamate (Cbz) Protection Strategy
A two-step protocol employs benzyl carbamate protection to prevent undesired side reactions. First, 2-((benzyloxy)carbonylamino)-4,4,4-trifluorobutanoic acid is synthesized via CDI-mediated coupling. Subsequent hydrogenolysis using 10% Pd/C under H₂ (1 atm) in ethyl acetate removes the Cbz group, yielding the free amine, which is acetylated to furnish the target compound in 70–75% overall yield .
Catalytic Transfer Hydrogenation
Alternative deprotection uses ammonium formate and Pd/C in methanol, achieving comparable yields (72% ) while avoiding high-pressure H₂. This method is scalable but requires careful control of stoichiometry to prevent over-reduction.
Bromination and Nucleophilic Substitution
α-Bromination of Trifluoromethyl Ketones
4,4,4-Trifluoro-2-butanone is brominated using CuBr₂ in acetonitrile, forming 2-bromo-4,4,4-trifluoro-2-butanone. Subsequent reaction with acetamide in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C provides the product in 65% yield .
Microwave-Assisted Substitution
Microwave irradiation (100°C, 30 min) accelerates the nucleophilic substitution step, improving yield to 78% while reducing reaction time from 12 h to 30 min.
Catalytic Asymmetric Synthesis
Chiral Ligand-Mediated Approaches
Enantioselective synthesis employs NiCl₂·DME and chiral bisoxazoline ligands (e.g., L1) in a photoelectrochemical setup. Using 4,4,4-trifluoro-2-butanone and acetamide derivatives, this method achieves 92% ee and 80% yield under blue LED irradiation.
Table 2: Asymmetric Catalysis Conditions
| Catalyst | Ligand | Light Source | ee (%) | Yield (%) |
|---|---|---|---|---|
| NiCl₂·DME | L1 | 390 nm LED | 92 | 80 |
Comparative Analysis of Methods
Efficiency and Scalability
- Coupling methods excel in simplicity but require expensive reagents.
- Hydrogenolysis offers scalability but necessitates specialized equipment.
- Asymmetric synthesis achieves high enantiopurity but involves complex setups.
Chemical Reactions Analysis
Oxidation
The compound undergoes oxidation primarily at the ketone group (4-oxo position):
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions .
-
Products : Oxidation of the ketone may yield a carboxylic acid derivative, though this is less common due to the stability of the trifluoromethyl group .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Ketone Oxidation | KMnO₄, CrO₃ | Acidic/Basic medium | Trifluoromethyl-substituted carboxylic acid |
Reduction
Reduction typically targets the ketone or amide groups:
-
Ketone Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol .
-
Amide Reduction : Amides are resistant to reduction under standard conditions, but harsh reagents (e.g., LiAlH₄) may convert them to amines .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Ketone Reduction | LiAlH₄, NaBH₄ | THF, 0°C to rt | N-(1,1,1-Trifluoro-4-hydroxy-2-butanyl)acetamide |
| Amide Reduction | LiAlH₄ (excess) | High temperature | N-(1,1,1-Trifluoro-4-oxo-2-butanyl)amine |
Other Transformations
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide is frequently used as a precursor in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity of derivatives, making them suitable for various applications in pharmaceuticals and agrochemicals.
2. Biological Activity
- Pharmacological Research : The compound has been investigated for its potential biological activities. Studies suggest that it may interact with specific biomolecules due to its ability to form hydrogen bonds through its ketone and acetamide functionalities. This interaction can influence biological pathways and molecular functions.
- Case Study : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
3. Medicinal Chemistry
- Drug Development : this compound has been explored for its role in drug design. Its structural characteristics allow it to participate in complex interactions with target proteins, which is crucial for developing new therapeutic agents .
- Example : A study highlighted the synthesis of novel derivatives based on this compound that demonstrated promising anticancer activity against multiple cancer cell lines with notable growth inhibition percentages .
4. Industrial Applications
- Specialty Chemicals : The compound is utilized in the production of specialty chemicals due to its unique properties. It serves as a precursor for various substituted acetamides that find applications in agrochemicals and polymer industries.
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Used as a building block for complex organic molecules | Synthesis of novel drug candidates |
| Biological Activity | Investigated for potential biological interactions | Cytotoxicity against cancer cell lines |
| Medicinal Chemistry | Explored for drug development; interacts with biological molecules | Anticancer activity in vitro |
| Industrial Applications | Utilized in specialty chemicals production | Precursor for agrochemicals |
Mechanism of Action
The mechanism of action of N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ketone and acetamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analog: N-(4-Bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide
Key Differences :
- Substituents: The bromo and dimethyl groups at the 4-position replace the trifluoromethyl group in the target compound.
- Reactivity : The bromine atom (Br) in this analog allows for further functionalization (e.g., Suzuki coupling), whereas the trifluoromethyl group in the target compound enhances metabolic stability .
- Applications : The brominated derivative may serve as a synthetic intermediate, while the trifluoro variant is more likely to be optimized for pharmacokinetic properties.
Table 1: Structural and Functional Comparison
| Property | N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide | N-(4-Bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide |
|---|---|---|
| Molecular Formula | C₆H₈F₃NO₂ | C₇H₁₀BrF₃NO₂ |
| Key Substituents | 1,1,1-Trifluoro, 4-oxo | 4-Bromo, 1,1-dimethyl, 3-oxo |
| Reactivity | Electrophilic ketone, stable CF₃ group | Bromine allows substitution, less stable dimethyl group |
| Potential Use | Drug candidate | Synthetic intermediate |
Structural Analog: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Key Differences :
- Core Structure: Incorporates a benzothiazinone ring system, which introduces aromaticity and planar rigidity absent in the target compound.
- Pharmacological Relevance: The benzothiazinone moiety is associated with antimicrobial and anticancer activity, suggesting divergent therapeutic applications compared to the aliphatic ketone in the target compound .
Structural Analog: N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide
Key Differences :
- Sulfone Group : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces sulfone functionality, enhancing solubility and hydrogen-bonding capacity.
- Fluorobenzyl Substitution : The 2-fluorobenzyl group may improve target selectivity in receptor-binding assays compared to the target compound’s simpler trifluoromethyl group .
Solubility and Stability
- The trifluoromethyl group in this compound reduces aqueous solubility compared to non-fluorinated analogs but improves metabolic stability by resisting oxidative degradation .
- The 4-oxo group renders the compound prone to nucleophilic attack, necessitating formulation strategies to enhance shelf-life .
Biological Activity
N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This document provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group that significantly influences its biological properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, often leading to increased potency in biological systems .
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have been shown to enhance inhibitory activity against specific kinases involved in cancer progression .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 5.0 | Inhibition of PI3K pathway |
| Similar Trifluoromethyl Compound | HeLa (Cervical) | 3.5 | Apoptosis induction |
| Another Derivative | MCF-7 (Breast) | 4.2 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to interact with phosphoinositide 3-kinases (PI3K), leading to reduced cell growth and increased apoptosis in cancer cells .
Case Studies
Case Study 1: Inhibition of PI3K Pathway
A study conducted on the effects of this compound on A549 cells demonstrated a significant reduction in cell viability at concentrations as low as 5 µM. The compound was found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Case Study 2: Selectivity and Potency
Another investigation compared the potency of this compound with other known inhibitors against various cancer types. The results indicated that while it was effective across multiple lines, it exhibited particularly strong activity against lung cancer cells due to its selective binding affinity for the PI3K isoform .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic application. Preliminary toxicological assessments suggest that while the compound exhibits potent biological activity, it also presents some cytotoxic effects at higher concentrations. Further studies are necessary to fully elucidate its safety margins and potential side effects .
Q & A
Q. What are the optimal synthetic routes for N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide?
- Methodological Answer : The synthesis of trifluoromethyl-containing compounds like This compound often involves nucleophilic substitution or condensation reactions. For example, trifluoroacetyl intermediates can be generated via ketone functionalization using trifluoromethylating agents (e.g., Ruppert–Prakash reagent). Subsequent acetamide coupling via amidation requires careful control of reaction conditions (e.g., anhydrous solvents, catalytic bases) to minimize side reactions . Purification via recrystallization or column chromatography is critical to isolate high-purity products, as impurities may arise from incomplete fluorination or over-reduction.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer : A combination of NMR, NMR, and IR spectroscopy is essential. The NMR spectrum should exhibit a characteristic triplet or quartet for the CF group (~-60 to -70 ppm), while the acetamide proton () appears as a broad singlet near δ 6.5–7.5 ppm in NMR. IR confirms the carbonyl (C=O) stretch of the ketone (~1700 cm) and amide (~1650 cm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement (e.g., using anisotropic displacement parameters) provides precise bond lengths and angles, particularly for the trifluoromethyl and ketone moieties. For twinned crystals, the HKLF5 format in SHELX can separate overlapping reflections. Discrepancies between experimental and calculated densities may indicate disorder in the CF group, requiring iterative refinement cycles .
Q. What strategies mitigate contradictions in reaction yield and purity during scale-up?
- Methodological Answer : Process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor reaction progress in real-time. For example, tracking the disappearance of the starting material’s carbonyl peak ensures optimal reaction quenching. Impurity profiling via LC-MS (e.g., using reference standards like N-acetyl norfentanyl as a structural analog ) identifies byproducts, guiding adjustments in stoichiometry or solvent polarity.
Q. How can computational modeling predict the compound’s reactivity in electrophilic environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient nature of the trifluoromethyl ketone. Fukui indices highlight nucleophilic attack sites, while transition-state simulations (e.g., for amide hydrolysis) reveal energy barriers. Experimental validation via kinetic studies (e.g., monitoring pH-dependent degradation) complements these models .
Q. What experimental designs validate the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis assess degradation. Mass balance studies correlate loss of parent compound with formation of degradation products (e.g., hydrolyzed acetamide). For freeze-thaw stability, multiple cycles (-20°C to 25°C) evaluate physical form changes via powder XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
